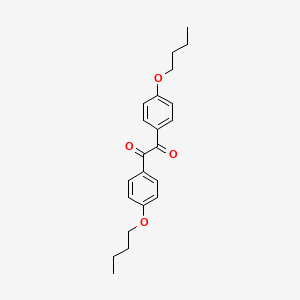
Bis(4-butoxyphenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-butoxyphenyl)ethane-1,2-dione is an organic compound belonging to the class of diketones It features two butoxy-substituted phenyl groups attached to an ethane-1,2-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-butoxyphenyl)ethane-1,2-dione typically involves the reaction of 4-butoxybenzaldehyde with a suitable oxidizing agent. One common method is the oxidative coupling of 4-butoxybenzaldehyde using a reagent such as copper(II) acetate in the presence of a base like pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired diketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding diol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding diols.
Substitution: Halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Bis(4-butoxyphenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis(4-butoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diketone structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Bis(4-methoxyphenyl)ethane-1,2-dione: Similar structure with methoxy groups instead of butoxy groups.
Bis(4-ethoxyphenyl)ethane-1,2-dione: Similar structure with ethoxy groups instead of butoxy groups.
Bis(4-propoxyphenyl)ethane-1,2-dione: Similar structure with propoxy groups instead of butoxy groups.
Uniqueness: Bis(4-butoxyphenyl)ethane-1,2-dione is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the butoxy groups can also affect the compound’s interaction with biological membranes and proteins, potentially leading to different pharmacological properties.
Propiedades
Número CAS |
114435-12-0 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,2-bis(4-butoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C22H26O4/c1-3-5-15-25-19-11-7-17(8-12-19)21(23)22(24)18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clave InChI |
NWSOJGXEFYPMPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
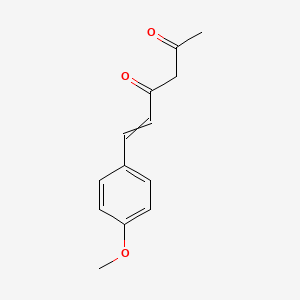
![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)
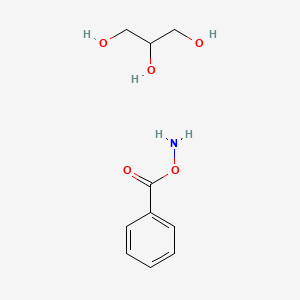

![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
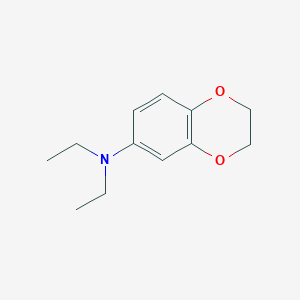
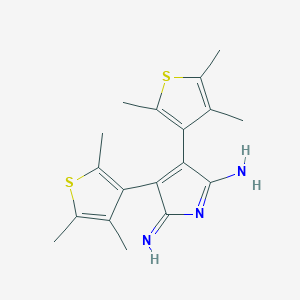
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
